N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-2,5-dimethylbenzene-1-sulfonamide
Description
N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-2,5-dimethylbenzene-1-sulfonamide is a synthetic small molecule featuring a quinoxaline core substituted with a furan-methylamino group and a 2,5-dimethylbenzene sulfonamide moiety. Quinoxaline derivatives are known for their diverse biological activities, including kinase inhibition, antimicrobial effects, and anti-inflammatory properties . The sulfonamide group enhances binding affinity to target proteins, while the furan ring contributes to metabolic stability and solubility modulation.
Properties
IUPAC Name |
N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-14-9-10-15(2)19(12-14)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-17-7-3-4-8-18(17)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJXTAIOXWQKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-2,5-dimethylbenzene-1-sulfonamide involves several steps. Typically, the synthetic route includes the condensation of furan-2-ylmethylamine with quinoxaline derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to optimize efficiency and reduce costs .
Chemical Reactions Analysis
N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to interact with various biological targets. Additionally, it is used in environmental studies to develop new materials for pollution control and waste management.
Mechanism of Action
The mechanism of action of N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The furan and quinoxaline moieties are known to bind to enzymes and receptors, modulating their activity. This compound can inhibit the growth of bacteria by interfering with their metabolic processes and can induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with sulfonamide-based inhibitors, particularly SC-558 and its derivatives (e.g., 1a-f) (Fig. 1) . Key comparisons include:
Key Observations :
- Substituent X : The furan-methyl group in the user’s compound introduces oxygen-based polarity, contrasting with SC-558’s lipophilic trifluoromethyl group. This could influence membrane permeability and metabolic stability .
Pharmacological and ADME/Tox Profiles
Key Findings :
- Lipophilicity : The dimethylbenzene sulfonamide in the user’s compound balances solubility and permeability better than SC-558’s trifluoromethyl group, which increases LogP but reduces aqueous solubility.
- Metabolic Stability : The furan ring may resist oxidative metabolism compared to methoxy or halogenated analogues (e.g., 1c, 1d), which are prone to demethylation or dehalogenation .
- Potency : SC-558’s high COX-2 potency is attributed to its sulfonyl group’s strong electrostatic interactions. The user’s compound’s dimethylbenzene sulfonamide may weaken binding but improve selectivity.
Biological Activity
N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Molecular Structure
The molecular formula of this compound is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 366.43 g/mol. The structure features a quinoxaline core, a furan ring, and a sulfonamide group, which are critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : Starting materials include furan derivatives and quinoxaline precursors.
- Coupling Reactions : These intermediates are coupled using specific reaction conditions to form the final sulfonamide product.
- Purification and Characterization : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Research has indicated that compounds similar in structure to this compound exhibit significant antimicrobial properties. A study highlighted the antibacterial activity against various strains, with Zone of Inhibition (ZOI) values measured as follows:
| Compound | Target Organism | ZOI (mm) |
|---|---|---|
| Quinoxaline Derivative A | S. aureus | 30 |
| Quinoxaline Derivative B | E. coli | 24 |
| N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-... | S. aureus | 18 |
| Control (Chloramphenicol) | S. aureus | 19 |
These results suggest that the presence of electron-donating groups enhances antibacterial activity, while electron-withdrawing groups tend to reduce it .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, with IC50 values indicating potency against liver carcinoma cells:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-... | Liver Carcinoma | 0.5 |
| Control (Standard Drug) | Liver Carcinoma | 0.1 |
This data suggests that modifications to the quinoxaline scaffold can significantly impact its anticancer efficacy .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine levels in treated cells. Results indicate a reduction in pro-inflammatory cytokines, suggesting a mechanism involving inhibition of NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Electron-Density Influence : Electron-rich substituents on the quinoxaline ring enhance biological activity.
- Functional Group Variability : The presence of different functional groups can modulate both antimicrobial and anticancer activities.
- Furan Ring Contribution : The furan moiety plays a critical role in defining the reactivity and interaction with biological targets.
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Case Study 1 : A derivative exhibited potent antibacterial activity with ZOI values exceeding those of standard antibiotics.
- Case Study 2 : Another analog demonstrated significant cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism of action.
Q & A
Q. Advanced
- Solvent selection : Use DMF for improved solubility of intermediates, but switch to DCM for sulfonylation to reduce hydrolysis .
- Temperature control : Maintain sub-ambient temperatures (−10°C to 0°C) during sulfonyl chloride addition to suppress side reactions .
- Catalytic bases : Employ DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst to enhance sulfonamide formation efficiency .
- In situ monitoring : Use TLC with iodine staining to track reaction progress and terminate before byproduct formation .
What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC50 values)?
Q. Advanced
- Orthogonal assays : Validate target inhibition (e.g., kinase activity) using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .
- Buffer optimization : Test varying pH (6.5–7.5) and ionic strength to account for compound aggregation or solubility issues .
- Metabolic stability checks : Pre-treat compounds with liver microsomes to identify rapid degradation as a source of variability .
- Statistical rigor : Apply Grubbs’ test to identify outliers and repeat experiments with larger sample sizes (n ≥ 3) .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Q. Advanced
- Analog synthesis : Modify the furan methyl group (e.g., replace with thiophene or pyridine) and the sulfonamide’s dimethyl substituents to assess electronic effects .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with targets like PI3K or EGFR kinases, prioritizing residues (e.g., hinge regions) for mutagenesis studies .
- Free-Wilson analysis : Quantify contributions of substituents to activity using linear regression models on assay data from analogs .
What methodologies assess the compound’s physicochemical stability under storage conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 2–4 weeks, analyzing degradation products via HPLC-MS .
- Lyophilization : Test stability in lyophilized vs. solution states, using trehalose or mannitol as cryoprotectants if degradation occurs .
- pH-rate profiling : Measure hydrolysis rates across pH 1–13 to identify optimal storage buffers (e.g., pH 7.4 phosphate buffer) .
How can researchers address the lack of published data on this compound’s mechanism of action?
Q. Advanced
- Kinobead profiling : Use immobilized kinase inhibitors to pull down cellular targets from lysates treated with the compound, followed by LC-MS/MS identification .
- CRISPR-Cas9 screens : Perform genome-wide knockout screens to identify synthetic lethal genes, narrowing potential pathways .
- Metabolomics : Compare metabolite profiles (via GC-MS or LC-MS) in treated vs. untreated cells to pinpoint pathway disruptions .
What experimental designs mitigate risks of off-target effects in in vivo studies?
Q. Advanced
- Proteome-wide profiling : Use thermal shift assays (CETSA) to map compound-protein interactions across tissues .
- Dose-ranging studies : Establish a maximum tolerated dose (MTD) in rodents, monitoring organ toxicity via histopathology and serum biomarkers (e.g., ALT/AST) .
- Negative controls : Include structurally similar but inactive analogs to distinguish target-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
